8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring .
Industrial Production Methods: The key steps would include the Pictet-Spengler reaction followed by purification processes such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: Investigated for its potential antidepressant and anti-cancer properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:
Neurotransmitter Systems: It may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and norepinephrine.
Comparison with Similar Compounds
Tetrahydroharman: Another beta-carboline derivative with similar neuroactive properties.
Harmine: Known for its selective inhibition of the DYRK1A protein kinase and antidepressant effects.
Norharmane: Exhibits antioxidant and neuroprotective properties
Uniqueness: 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its methoxy group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other beta-carboline derivatives .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-8-5-6-13-7-10(8)14-12(9)11/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
KKTKOWJABJYACN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CCNC3 |
Origin of Product |
United States |
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